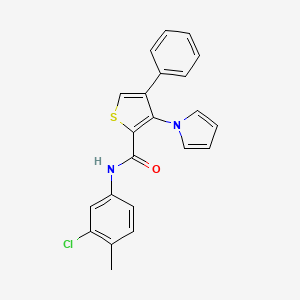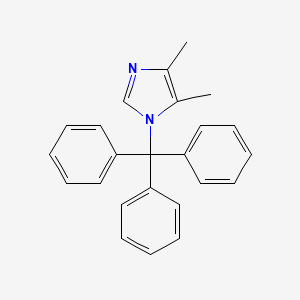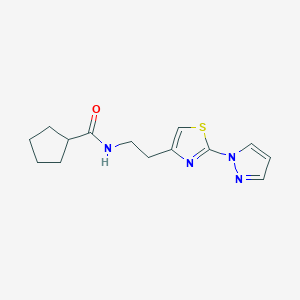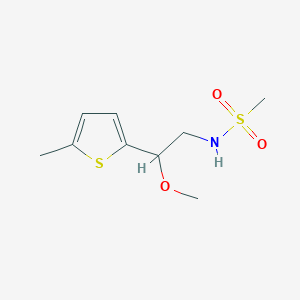
N-(3-chloro-4-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-methylphenyl)-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, also known as CMPT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPT is a thiophene-based compound that has been synthesized using a variety of methods.
Scientific Research Applications
Heterocyclic Synthesis and Biological Activity
Research has shown that derivatives of thiophene-2-carboxamide can be synthesized and evaluated for their antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, the synthesis of new antibiotic and antibacterial drugs via heterocyclic synthesis involving thiophene-2-carboxamide has been explored, highlighting the compound's potential in medicinal chemistry (G. Ahmed, 2007).
Thiophene Derivative Reactivity
Thiophene derivatives exhibit diverse reactivity, leading to the formation of various heterocyclic compounds. One study elaborated on the synthesis of thieno[2,3-d]pyrimidine derivatives from thiophene derivatives, underscoring the versatility of thiophene compounds in synthesizing complex structures with potential for various applications (F. M. Abdelrazek et al., 2008).
Dearomatising Rearrangements
The dearomatising rearrangements of lithiated thiophenecarboxamides have been studied, showcasing the compound's ability to undergo structural transformations. This research provides insights into the complex chemistry of thiophene derivatives and their potential to form novel structures with unique properties (J. Clayden et al., 2004).
Antimicrobial Agents
Thiophene-2-carboxamide derivatives have also been synthesized and tested for their in vitro antibacterial and antifungal activities, demonstrating the compound's potential as a basis for developing antimicrobial agents (N. Desai et al., 2011).
Synthesis of Polyamides
Additionally, thiophene-2-carboxamide derivatives have been utilized in the synthesis of aromatic–aliphatic polyamides, highlighting the compound's applicability in materials science. The resulting polyamides demonstrated good solubility in polar solvents and high thermal stability, suggesting their potential use in various industrial applications (V. Ubale et al., 2001).
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2OS/c1-15-9-10-17(13-19(15)23)24-22(26)21-20(25-11-5-6-12-25)18(14-27-21)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOFPFVXVAKXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2458587.png)
![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanesulfonamide](/img/structure/B2458589.png)

![tert-butyl 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carboxylate](/img/structure/B2458592.png)




![methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate](/img/structure/B2458597.png)
![4-(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2458598.png)

![N-[(2-Chlorophenyl)-cyanomethyl]-2-(4-hydroxyphenyl)acetamide](/img/structure/B2458605.png)

![4-acetyl-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2458609.png)